molecular formula C10H9F2N3 B13630057 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine

Cat. No.: B13630057
M. Wt: 209.20 g/mol
InChI Key: CBXAUTGRKZLYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a difluorobenzyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2,6-difluorobenzyl chloride with imidazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.

    Cyclization: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets and pathways. In the case of its use as an antiepileptic drug, the compound modulates the activity of sodium channels, prolonging the inactive state of the channel and thereby reducing neuronal excitability . This mechanism is crucial for its anticonvulsant properties.

Comparison with Similar Compounds

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific biological activity and its role as a key intermediate in the synthesis of important pharmaceuticals.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-14-10(15)13/h1-5H,6H2,(H2,13,14)

InChI Key

CBXAUTGRKZLYDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CN=C2N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.